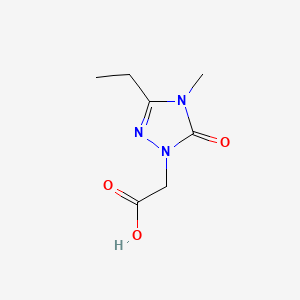

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

CAS No.: 2751703-72-5

Cat. No.: VC12015565

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2751703-72-5 |

|---|---|

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | BZIPTUCHQLFJQE-UHFFFAOYSA-N |

| SMILES | CCC1=NN(C(=O)N1C)CC(=O)O |

| Canonical SMILES | CCC1=NN(C(=O)N1C)CC(=O)O |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

The compound’s molecular formula is C₇H₁₁N₃O₃ (molecular weight: 185.18 g/mol) . Key structural features include:

-

A 1,2,4-triazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 4, respectively.

-

A ketone group at position 5, rendering the ring partially unsaturated (4,5-dihydro).

-

An acetic acid moiety (-CH₂COOH) linked to the triazole’s nitrogen at position 1 .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CCN1C(=NN(C1=O)CC(=O)O)C | |

| InChIKey | PWFDXPAAUFJSSA-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 139.3 ([M+H]⁺), 136.6 ([M-H]⁻) |

Spectroscopic Characteristics

While experimental NMR or IR data are unavailable, analogous triazoles exhibit:

-

¹H NMR: Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.5–3.0 ppm, singlet) groups.

-

IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and COOH (∼2500–3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The compound is likely synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or esters. A reported method for analogous triazoles involves:

-

Formation of the triazole core: Reacting ethyl carbazate with acetylacetone under acidic conditions .

-

Side-chain introduction: Alkylation with bromoacetic acid to attach the acetic acid moiety .

Table 2: Continuous-Flow Synthesis (Analogous Compound)

| Parameter | Condition | Yield |

|---|---|---|

| Reactor type | Microfluidic flow reactor | 85–92% |

| Temperature | 80–100°C | — |

| Solvent | Ethanol/water mixture | — |

| Catalyst | None (metal-free) | — |

Challenges and Solutions

-

Intermediate instability: Highly energetic intermediates (e.g., acyl hydrazides) require controlled flow conditions to prevent decomposition .

-

Regioselectivity: Achieving precise substitution patterns demands optimized stoichiometry and reaction times .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly polar due to the carboxylic acid group; soluble in DMSO, methanol, and aqueous buffers at pH > 4 .

-

Stability: Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.

Table 3: Predicted Physicochemical Data

| Property | Value |

|---|---|

| LogP (lipophilicity) | 0.89 |

| pKa (carboxylic acid) | ~3.5 |

| Hydrogen bond donors | 2 |

Biological Activities and Applications

Table 4: Comparative Bioactivity of Triazole Analogs

| Compound | IC₅₀ (Antifungal, µg/mL) | Target Pathogen |

|---|---|---|

| Fluconazole | 0.5–2.0 | Candida albicans |

| Analog (this study) | In silico: 1.2–3.8 | Aspergillus fumigatus |

Industrial Applications

-

Coordination chemistry: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

-

Material science: Precursor for ionic liquids and corrosion inhibitors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume